![molecular formula C9H11NO B6267777 3-(2-aminophenyl)prop-2-en-1-ol CAS No. 153896-10-7](/img/no-structure.png)
3-(2-aminophenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Alkaloids
The compound 3-(2-aminophenyl)prop-2-en-1-ol is used as a key precursor in the synthesis of dubamine and graveoline alkaloids, which are natural compounds with various biological activities .
Nonlinear Optical Materials
Chalcone derivatives, which include compounds like 3-(2-aminophenyl)prop-2-en-1-ol , are attracting attention for their applications in nonlinear optical (NLO) materials. These materials are important for optoelectronic devices, information storage, optical switching, and optical power limiting applications .
Trypanocidal Research
This compound has been evaluated for its potential trypanocidal effects, which include the inhibition of parasite proliferation. It has been studied through cytotoxicity analysis on mammalian host cells and effects on different forms of the parasite T. cruzi .
Crystal Structure Analysis
3-(2-aminophenyl)prop-2-en-1-ol has been used in the preparation and characterization of novel bis-chalcones. Its structure has been determined through single crystal X-ray diffraction data, which is crucial for understanding the properties and potential applications of these compounds .
Mechanism of Action
Target of Action
Similar compounds, such as aminochalcones, have been studied for their interaction with various protein targets involved in the life cycle ofTrypanosoma cruzi, a parasite responsible for Chagas disease .
Mode of Action
It is known that the compound has a planar molecular geometry , which could allow it to interact with various biological targets. Aminochalcones, which share structural similarities with this compound, have been suggested to interact with the active site of the CYP51 receptor, establishing a stable complex with the target .
Biochemical Pathways
Aminochalcones have been shown to exhibit antioxidant activity , suggesting that they may interact with biochemical pathways involved in oxidative stress.
Pharmacokinetics
Aminochalcones have been suggested to present an alignment between permeability and hepatic clearance, although they present low metabolic stability .
Result of Action
Aminochalcones have been shown to exhibit antioxidant activity , suggesting that they may help to neutralize harmful free radicals in the body.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-aminophenyl)prop-2-en-1-ol involves the reaction of 2-aminophenylacetylene with acetaldehyde in the presence of a catalyst to form the intermediate 3-(2-aminophenyl)prop-2-en-1-one, which is then reduced to the final product using sodium borohydride.", "Starting Materials": [ "2-aminophenylacetylene", "Acetaldehyde", "Catalyst", "Sodium borohydride" ], "Reaction": [ "Step 1: Mix 2-aminophenylacetylene and acetaldehyde in the presence of a catalyst (such as palladium on carbon) in a solvent (such as ethanol) and heat the mixture under reflux for several hours.", "Step 2: Allow the mixture to cool and then filter off the catalyst.", "Step 3: Add sodium borohydride to the filtrate and stir the mixture for several hours at room temperature.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with a suitable organic solvent (such as diethyl ether).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, 3-(2-aminophenyl)prop-2-en-1-ol, as a white solid." ] } | |
CAS RN |
153896-10-7 |
Product Name |
3-(2-aminophenyl)prop-2-en-1-ol |
Molecular Formula |
C9H11NO |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.